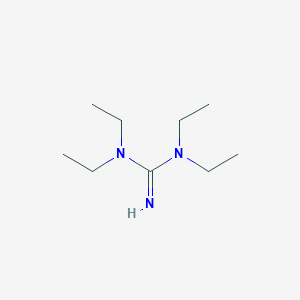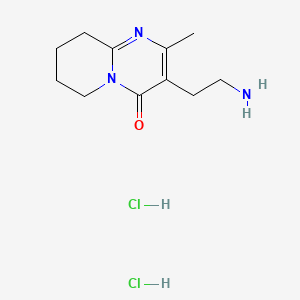
1,1,3,3-Tetraethylguanidine
概要
説明
1,1,3,3-Tetraethylguanidine is an organic compound belonging to the guanidine family. It is characterized by its strong basicity and is commonly used in various chemical reactions and industrial applications. The compound is known for its ability to act as a non-nucleophilic base, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethylguanidine can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide, followed by alkylation with ethyl iodide. The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The process often involves continuous flow systems to maximize yield and efficiency. The final product is purified through distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetraethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: It can be reduced to form secondary amines under specific conditions.
Substitution: The compound readily participates in nucleophilic substitution reactions, where it can replace halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve alkyl halides or sulfonates as substrates.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Secondary amines
Substitution: Various substituted guanidines
科学的研究の応用
1,1,3,3-Tetraethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,3,3-Tetraethylguanidine involves its strong basicity, which allows it to deprotonate various substrates, facilitating nucleophilic attacks and other chemical transformations. The compound’s molecular structure enables it to stabilize transition states and intermediates, enhancing reaction rates and selectivity.
類似化合物との比較
- 1,1,3,3-Tetramethylguanidine
- 1,1-Diethylguanidine
- N,N-Dimethylguanidine
Comparison: 1,1,3,3-Tetraethylguanidine is unique due to its ethyl substituents, which provide steric hindrance and influence its reactivity compared to other guanidines. This makes it particularly useful in reactions where selectivity and control over the reaction environment are crucial.
特性
IUPAC Name |
1,1,3,3-tetraethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-5-11(6-2)9(10)12(7-3)8-4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNROUINNEHNBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307725 | |
| Record name | N,N,N′,N′-Tetraethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13439-87-7 | |
| Record name | N,N,N′,N′-Tetraethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13439-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N′,N′-Tetraethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylsulfanyl)-1-{4-[(1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B1651726.png)
![2-(4-Nitrophenyl)-1-[3-(pyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1651727.png)
![1-methyl-6-({1-[4-(propan-2-ylsulfanyl)phenyl]ethyl}amino)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1651728.png)

![1-[Phenyl(pyridin-4-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1651730.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1651731.png)
![1-[(2-fluorophenyl)methoxy]-3-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}propan-2-ol](/img/structure/B1651733.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)
![1-(octahydro-2H-1,4-benzoxazin-4-yl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B1651735.png)

![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)
![4-{[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B1651742.png)

